molecular formula C13H17NO4S B11943066 1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene CAS No. 41774-12-3

1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene

Cat. No.: B11943066
CAS No.: 41774-12-3
M. Wt: 283.35 g/mol
InChI Key: LQWHWFTZSFBTCN-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene is an organic compound with the molecular formula C14H19NO4S It is a derivative of benzene, featuring a methyl group, a nitrocyclohexyl group, and a sulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene typically involves a multi-step process:

    Nitration of Cyclohexane: Cyclohexane is nitrated to form 1-nitrocyclohexane using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonylation: The 1-nitrocyclohexane is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form 1-nitrocyclohexylsulfonylbenzene.

    Methylation: Finally, the compound is methylated using methyl iodide and a strong base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The sulfonyl group can be reduced to a sulfide using reagents like lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 1-Methyl-4-(1-aminocyclohexyl)sulfonylbenzene.

    Reduction: 1-Methyl-4-(1-nitrocyclohexyl)sulfidebenzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors in biological systems, affecting their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(1-aminocyclohexyl)sulfonylbenzene: Similar structure but with an amine group instead of a nitro group.

    1-Methyl-4-(1-nitrocyclohexyl)sulfidebenzene: Similar structure but with a sulfide group instead of a sulfonyl group.

Uniqueness

1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

41774-12-3

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

1-methyl-4-(1-nitrocyclohexyl)sulfonylbenzene

InChI

InChI=1S/C13H17NO4S/c1-11-5-7-12(8-6-11)19(17,18)13(14(15)16)9-3-2-4-10-13/h5-8H,2-4,9-10H2,1H3

InChI Key

LQWHWFTZSFBTCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2(CCCCC2)[N+](=O)[O-]

Origin of Product

United States

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